![molecular formula C8H20Cl2N2 B2820059 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride CAS No. 2377033-89-9](/img/structure/B2820059.png)
3-Ethyl-1,3-dimethylpiperazine;dihydrochloride
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Overview
Description
3-Ethyl-1,3-dimethylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2377033-89-9. It has a molecular weight of 215.17 .
Molecular Structure Analysis
The InChI code for 3-Ethyl-1,3-dimethylpiperazine dihydrochloride is 1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on similar compounds, such as N,N′-dimethylpiperazine betaines, has focused on understanding their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. For example, the study of N,N′-dimethylpiperazine betaines reveals insights into the formation of infinite chains bridged by strong, symmetrical, and linear hydrogen bonds in their crystal structure. These studies are crucial for designing molecules with specific properties and functions, indicating potential applications in developing novel materials or chemical sensors (Dega-Szafran et al., 2002).
Synthetic Chemistry and Natural Product Analogs
Another significant area of application is the biogenetically-inspired synthesis of complex natural products, such as epidithiodiketopiperazines (ETPs), which exhibit potent biological activities. These efforts aim to understand and harness the unique structural features and biological functions of these molecules, potentially leading to new therapeutic agents. The complex synthetic strategies developed for these molecules, including strategies to address structural challenges and achieve stereoselective synthesis, could be relevant to the synthesis and study of "3-Ethyl-1,3-dimethylpiperazine dihydrochloride" and its derivatives (Kim & Movassaghi, 2015).
Reactivity and Derivative Synthesis
The synthesis and reactivity of pyrazine derivatives, as explored in various studies, highlight methods to generate novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These studies often involve the creation of new bonds, introduction of functional groups, and exploration of reaction mechanisms, providing valuable methodologies that could be applied to the synthesis and functionalization of "3-Ethyl-1,3-dimethylpiperazine dihydrochloride" (Ohta et al., 1979).
Mechanism of Action
Target of Action
It is structurally similar to piperazine, which is known to target gaba receptors .
Mode of Action
Based on its structural similarity to piperazine, it may act as a gaba receptor agonist .
Biochemical Pathways
If it acts similarly to piperazine, it may influence pathways involving gaba neurotransmission .
Result of Action
If it acts similarly to piperazine, it may cause paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
3-ethyl-1,3-dimethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNGGLHHZSEGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCN1)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1,3-dimethylpiperazine;dihydrochloride |
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